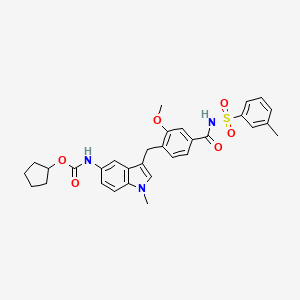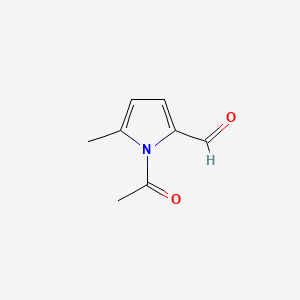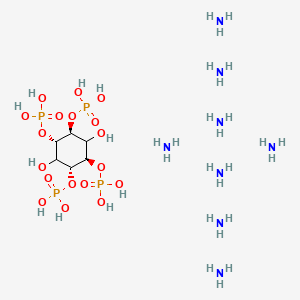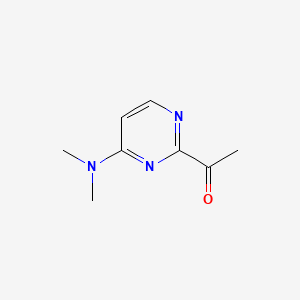![molecular formula C12H28Cl3N3O5 B588792 2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride CAS No. 869184-37-2](/img/structure/B588792.png)
2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride is a complex organic compound with a molecular formula of C12H23N3O6. This compound is known for its unique structure, which includes multiple functional groups such as amino, carboxyl, and hydroxyl groups. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride typically involves multiple steps. One common method includes the reaction of lysine derivatives with specific reagents to introduce the desired functional groups. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction conditions, and purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Functional groups in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein modifications.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction is often mediated by the functional groups present in the compound, which facilitate binding and subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine: A basic amino acid with a similar structure but lacking some functional groups.
Hydroxylysine: Contains hydroxyl groups similar to the target compound.
Aminocaproic acid: Shares the amino and carboxyl functional groups.
Uniqueness
2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride is unique due to its combination of multiple functional groups, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required.
Propriétés
IUPAC Name |
2-amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O5.3ClH/c13-9(11(17)18)3-1-2-6-15-7-8(16)4-5-10(14)12(19)20;;;/h8-10,15-16H,1-7,13-14H2,(H,17,18)(H,19,20);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVWBQSDCUKCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]imino]- (9CI)](/img/new.no-structure.jpg)
![[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate](/img/structure/B588713.png)







